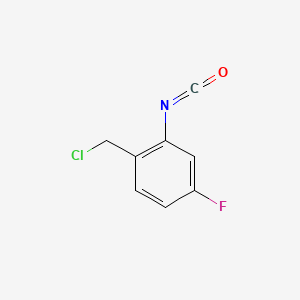

1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene

Description

Historical Trajectories and Evolution of Research in Aromatic Isocyanates and Halogenated Benzene (B151609) Derivatives

The study of aromatic isocyanates dates back to the 19th century, with their reactivity being a subject of extensive investigation. These compounds are characterized by the highly electrophilic carbon atom of the isocyanate group, making them susceptible to attack by a wide range of nucleophiles. This inherent reactivity has established them as crucial intermediates in the synthesis of a vast array of organic compounds, most notably polyurethanes. The introduction of various substituents onto the aromatic ring has been a key strategy to modulate the reactivity and properties of isocyanates, leading to a diverse library of these essential chemical entities.

Concurrently, the field of halogenated benzene derivatives has undergone significant evolution. The incorporation of halogen atoms, particularly fluorine, into aromatic systems can profoundly influence the electronic properties and metabolic stability of molecules. The development of selective fluorination techniques has been a major focus of research, providing access to a wide range of fluorinated aromatic compounds. nih.gov These compounds have found widespread application in medicinal chemistry, agrochemicals, and materials science, owing to the unique properties conferred by the fluorine atom. nih.govresearchgate.netresearchgate.netbohrium.comtandfonline.com The historical development of both aromatic isocyanates and halogenated benzenes has set the stage for the emergence of multifunctional building blocks like 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene, which combines the characteristic features of both classes of compounds.

Fundamental Structural Characteristics and Inherent Reactivity Motifs of this compound

The molecular structure of this compound is defined by a benzene ring substituted with three distinct functional groups: a chloromethyl group (-CH₂Cl), a fluorine atom (-F), and an isocyanate group (-NCO). This unique arrangement of substituents gives rise to a specific set of physicochemical properties and a rich and varied reactivity profile.

| Property | Value |

| Molecular Formula | C₈H₅ClFNO |

| Molecular Weight | 185.59 g/mol |

| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid |

| Key Reactive Sites | Isocyanate group (-NCO), Chloromethyl group (-CH₂Cl), Aromatic ring |

| Key Substituent Effects | Fluorine: electron-withdrawing, influences aromatic ring reactivity. Isocyanate: strong electrophile. Chloromethyl: electrophilic carbon, susceptible to nucleophilic substitution. |

The reactivity of this compound is governed by the interplay of its three functional groups.

Isocyanate Group: The isocyanate group is a powerful electrophile and readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids (which can decarboxylate to amines), respectively. The fluorine atom, being electron-withdrawing, is expected to enhance the electrophilicity of the isocyanate carbon, making it more reactive towards nucleophilic attack. nih.govwikipedia.orgpoliuretanos.net

Chloromethyl Group: The chloromethyl group provides another reactive handle for synthetic transformations. The carbon atom of the chloromethyl group is electrophilic and can undergo nucleophilic substitution reactions with a variety of nucleophiles, allowing for the introduction of diverse functionalities. pearson.comlibretexts.org

Strategic Positioning of this compound as a Building Block in Complex Chemical Synthesis

The trifunctional nature of this compound makes it a highly strategic building block for the synthesis of complex organic molecules, particularly in the fields of medicinal and agrochemical chemistry. Its ability to undergo sequential and selective reactions at its different reactive sites allows for the efficient construction of diverse molecular scaffolds.

For instance, the isocyanate group can be utilized to introduce a urethane (B1682113) or urea (B33335) linkage, a common motif in many biologically active compounds. Subsequently, the chloromethyl group can be functionalized through nucleophilic substitution to append another pharmacophore or a group that modulates the physicochemical properties of the molecule. The fluorine atom on the aromatic ring can enhance metabolic stability and binding affinity to biological targets.

While specific, detailed research on the synthetic applications of this compound is not extensively documented in publicly available literature, its potential as a versatile building block can be inferred from the known chemistry of its constituent functional groups. Its structure suggests utility in the synthesis of novel heterocyclic compounds, functionalized polymers, and as a scaffold for combinatorial libraries in drug discovery programs.

Current Research Landscape and Future Directions for this compound Chemistry

The current research landscape for this compound appears to be in a nascent stage, with limited specific studies focusing on this particular molecule. However, the broader fields of aromatic isocyanate chemistry and the development of fluorinated building blocks are highly active areas of research. nih.govresearchgate.netresearchgate.netbohrium.comtandfonline.com

Future research directions for this compound are likely to focus on several key areas:

Development of Efficient Synthetic Routes: The establishment of scalable and cost-effective methods for the synthesis of this compound will be crucial for its wider adoption as a building block.

Exploration of its Reactivity: A systematic investigation of the chemoselectivity of its reactions will be necessary to fully unlock its synthetic potential. Understanding the conditions under which each functional group reacts independently will be key to its strategic use in multi-step syntheses.

Application in Medicinal and Agrochemical Chemistry: Given the prevalence of fluorinated aromatic moieties in pharmaceuticals and agrochemicals, it is anticipated that this compound will be explored as a starting material for the synthesis of new bioactive molecules. ccspublishing.org.cnnih.gov

Materials Science Applications: The isocyanate functionality suggests potential applications in polymer chemistry for the development of novel polyurethanes and other polymers with tailored properties imparted by the fluorine and chloromethyl groups.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-fluoro-2-isocyanatobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO/c9-4-6-1-2-7(10)3-8(6)11-5-12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTOOULKXVNDCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N=C=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10986124 | |

| Record name | 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67098-97-9 | |

| Record name | 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67098-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067098979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-fluoro-2-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Chloromethyl 4 Fluoro 2 Isocyanatobenzene and Its Precursors

De Novo Synthetic Approaches to 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene

The de novo synthesis of this compound is not extensively detailed in publicly available literature, necessitating a discussion of plausible multi-step synthetic routes starting from readily available fluorinated aromatic compounds.

Multi-Step Conversions from Substituted Fluorobenzene Scaffolds

A logical starting point for the synthesis is a substituted fluorobenzene. One potential pathway could commence with 4-fluorotoluene (B1294773). The synthesis would then involve a series of reactions to introduce the remaining functional groups in a regioselective manner.

A hypothetical synthetic sequence could be:

Nitration of 4-fluorotoluene: The initial step would involve the nitration of 4-fluorotoluene to introduce a nitro group. The fluorine atom is an ortho-, para-director, and the methyl group is also an ortho-, para-director. This would lead to a mixture of isomers, with 2-nitro-4-fluorotoluene being a key intermediate.

Reduction of the Nitro Group: The nitro group of 2-nitro-4-fluorotoluene would then be reduced to an amino group to yield 2-amino-4-fluorotoluene. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Conversion of the Amino Group to an Isocyanate: The resulting 2-amino-4-fluorotoluene can be converted to the corresponding isocyanate. The traditional method for this conversion is phosgenation, which involves the reaction of the amine with phosgene (B1210022) (COCl₂). However, due to the high toxicity of phosgene, non-phosgene methods are increasingly preferred. rsc.orgacs.org These can include the reaction of the amine with a phosgene equivalent or the thermal decomposition of a carbamate (B1207046) precursor. researchgate.netnih.gov

Chloromethylation: The final step would be the introduction of the chloromethyl group. This can be achieved through chloromethylation of the aromatic ring. However, the conditions for chloromethylation (typically using formaldehyde (B43269) and hydrogen chloride) are harsh and could potentially lead to side reactions with the isocyanate group. Therefore, a more likely strategy would involve the chlorination of the methyl group of a suitable precursor before the formation of the isocyanate.

An alternative and more plausible route would involve the functionalization of the methyl group prior to the introduction of the isocyanate functionality:

Side-Chain Chlorination of 4-fluorotoluene: 4-fluorotoluene can undergo free-radical chlorination to introduce a chlorine atom on the methyl group, yielding 4-fluorobenzyl chloride.

Nitration of 4-fluorobenzyl chloride: The subsequent nitration of 4-fluorobenzyl chloride would be directed by the fluorine atom and the chloromethyl group. The fluorine is an ortho-, para-director, while the chloromethyl group is a weak deactivator and ortho-, para-director. This would likely result in the formation of 2-nitro-4-fluorobenzyl chloride as the major product.

Reduction of the Nitro Group: The nitro group of 2-nitro-4-fluorobenzyl chloride would then be reduced to an amino group to give 2-amino-4-fluorobenzyl chloride.

Formation of the Isocyanate: Finally, the amino group of 2-amino-4-fluorobenzyl chloride would be converted to the isocyanate group to yield this compound.

Regioselective Introduction of Chloromethyl and Isocyanato Functionalities

The key to a successful synthesis lies in the regioselective introduction of the chloromethyl and isocyanato groups. The directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining the position of incoming electrophiles.

In the proposed synthetic pathways, the regioselectivity of the nitration step is critical. The directing effects of the substituents already present on the ring must be carefully considered to achieve the desired 2-nitro isomer.

The conversion of the amino group to the isocyanate is a well-established transformation. While phosgenation is a common industrial method, alternative, greener approaches are gaining prominence. rsc.orgacs.org These methods often involve the formation of a carbamate intermediate, followed by thermal or catalytic decomposition to the isocyanate. researchgate.netnih.gov

Innovations in Catalytic and Stereoselective Synthesis Relevant to this compound Intermediates

Furthermore, the development of catalytic methods for the synthesis of substituted benzyl (B1604629) isocyanates provides valuable insights. For example, ruthenium(II)-catalyzed reactions of benzyl isocyanates with alkynes have been developed for the synthesis of highly substituted isoquinolines, demonstrating the utility of catalytic approaches in the functionalization of such compounds. bohrium.com

In the context of precursors, catalytic methods for the synthesis of benzyl chlorides and other substituted benzenes are continually being refined. These advancements could be applied to the synthesis of the intermediates required for the production of this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of isocyanates to address the environmental and safety concerns associated with traditional methods, particularly the use of phosgene. rsc.orgrsc.org

Key green chemistry considerations for the synthesis of this compound include:

Avoiding Hazardous Reagents: The primary focus is on developing non-phosgene routes for the synthesis of the isocyanate functionality. acs.orgnih.gov This includes methods such as the thermal decomposition of carbamates, the Curtius rearrangement of acyl azides, and the use of carbon dioxide as a C1 source. researchgate.netlibretexts.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones as they can lead to higher efficiency, selectivity, and reduced waste.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: While not directly applicable to this specific molecule, the broader trend in isocyanate production is the exploration of bio-based resources. rsc.org

The table below summarizes some green alternatives to traditional phosgenation for isocyanate synthesis.

| Green Alternative Method | Description | Advantages |

| Carbamate Decomposition | Formation of a carbamate from an amine, followed by thermal or catalytic decomposition to the isocyanate. researchgate.netnih.gov | Avoids the use of phosgene, can be performed under milder conditions. |

| Curtius Rearrangement | Thermal or photochemical decomposition of a carboxylic azide (B81097) to an isocyanate. libretexts.org | A phosgene-free method that can be applied to a variety of substrates. |

| Reductive Carbonylation | Catalytic reaction of a nitro compound with carbon monoxide to form an isocyanate. researchgate.net | Utilizes readily available starting materials and avoids the use of phosgene. |

Scale-Up Considerations and Process Intensification in this compound Production

The industrial production of aromatic isocyanates is a well-established field, and the scale-up of a process for this compound would draw upon this existing knowledge. poliuretanos.com.brgoogle.com Key considerations for scale-up and process intensification include:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction rates, equilibria, and heat of reaction for each step is essential for designing a safe and efficient process.

Heat and Mass Transfer: Efficient heat and mass transfer are critical, especially in highly exothermic or multiphase reactions. The choice of reactor type (e.g., batch, semi-batch, or continuous) will significantly impact these factors.

Reactor Design: For large-scale production, continuous flow reactors are often preferred over batch reactors due to their better heat and mass transfer characteristics, improved safety, and potential for higher throughput.

Process Safety: A comprehensive safety assessment is required to identify and mitigate potential hazards, such as runaway reactions, handling of toxic reagents, and formation of unstable intermediates.

Downstream Processing: The purification of the final product and the separation and recycling of solvents and catalysts are crucial aspects of an economically viable and environmentally friendly process.

Process Intensification: This involves the development of innovative technologies to dramatically improve manufacturing processes. For isocyanate production, this could include the use of microreactors for improved heat and mass transfer, the integration of reaction and separation steps, and the use of novel catalytic systems.

The table below outlines some key parameters and their considerations for the scale-up of isocyanate production.

| Parameter | Scale-Up Consideration |

| Reaction Temperature | Precise temperature control is crucial to prevent side reactions and ensure product quality. |

| Reaction Pressure | May be required for certain reactions, such as those involving gaseous reagents like carbon monoxide. |

| Catalyst Selection | The catalyst must be robust, highly active, and easily separable for recycling. |

| Solvent Choice | The solvent should be inert, have a suitable boiling point for the reaction and subsequent separation, and be environmentally benign. |

| Feed and Product Handling | Safe and efficient handling of raw materials and the final product, which may be toxic or reactive. |

Elucidation of Reaction Mechanisms and Kinetic Studies Involving 1 Chloromethyl 4 Fluoro 2 Isocyanatobenzene

Mechanistic Pathways of Isocyanato Group Reactivity in 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene

The isocyanato group is characterized by a highly electrophilic carbon atom due to the cumulative electron-withdrawing effect of the adjacent nitrogen and oxygen atoms. This inherent electrophilicity is the primary driver of its reactivity. In the context of this compound, the presence of a fluorine atom and a chloromethyl group, both of which are electron-withdrawing, further enhances the electrophilic nature of the isocyanate carbon, thereby increasing its susceptibility to nucleophilic attack.

The most common reactions involving isocyanates are nucleophilic additions to the carbon-nitrogen double bond of the heterocumulene system. The general mechanism involves the attack of a nucleophile on the electrophilic carbon atom, leading to the formation of a tetrahedral intermediate, which is then stabilized by proton transfer, typically from the nucleophile itself or the solvent.

The formation of urea (B33335) and urethane (B1682113) derivatives represents two of the most significant applications of isocyanate chemistry. These reactions proceed via nucleophilic addition mechanisms with amine and alcohol nucleophiles, respectively.

Urea Formation: The reaction of this compound with a primary or secondary amine yields a substituted urea. The nitrogen atom of the amine acts as the nucleophile, attacking the isocyanate carbon. This is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the stable urea linkage. The reaction with water also leads to urea formation, proceeding through an unstable carbamic acid intermediate that decarboxylates to form a primary amine; this newly formed amine can then react with another isocyanate molecule. researchgate.net

Urethane Formation: In a similar fashion, the reaction with an alcohol results in the formation of a urethane (also known as a carbamate). The oxygen atom of the alcohol's hydroxyl group attacks the isocyanate carbon. A subsequent proton transfer from the alcohol oxygen to the isocyanate nitrogen completes the reaction. Polyurethanes are formed when diisocyanates react with polyols. qucosa.de The synthesis can be performed in two steps, starting with the formation of a prepolymer from the reaction between a macrodiol and an excess of diisocyanate. nih.gov

The general pathways are summarized below:

| Reactant | Nucleophile | Product | Linkage Formed |

| R-N=C=O | R'-NH₂ (Amine) | R-NH-CO-NH-R' | Urea |

| R-N=C=O | R'-OH (Alcohol) | R-NH-CO-O-R' | Urethane |

The kinetics of nucleophilic addition to the isocyanato group are highly dependent on the nature of the nucleophile. Generally, the nucleophilicity of the attacking atom dictates the reaction rate.

Amines are significantly more reactive towards isocyanates than alcohols due to the higher nucleophilicity of nitrogen compared to oxygen. The reaction rate is often so rapid that it proceeds without catalysis. In contrast, the reaction with alcohols is slower and frequently requires a catalyst, such as a tertiary amine or an organotin compound, to achieve a practical reaction rate.

A general reactivity trend for various nucleophiles with isocyanates is presented in the table below.

| Nucleophile Type | Example | Relative Reactivity |

| Primary Aliphatic Amine | R-NH₂ | Very High |

| Secondary Aliphatic Amine | R₂NH | High |

| Primary Aromatic Amine | Ar-NH₂ | Moderate |

| Primary Alcohol | R-CH₂OH | Moderate (often requires catalyst) |

| Water | H₂O | Low to Moderate |

| Secondary Alcohol | R₂CHOH | Low (often requires catalyst) |

| Tertiary Alcohol | R₃COH | Very Low |

| Phenol | Ar-OH | Very Low |

Beyond simple nucleophilic additions, the isocyanato group can participate in cycloaddition reactions. The C=N and C=O double bonds of the isocyanate moiety can react with various unsaturated compounds. These reactions provide pathways to diverse heterocyclic structures. For instance, aryl isocyanates can undergo formal [4+1] cycloaddition reactions with isocyanides in the presence of suitable catalysts to form complex heterocyclic systems. rsc.org They have also been shown to react with azides, leading to cycloadducts. acs.org The specific cycloaddition pathways available to this compound would depend on the reaction partner and conditions, with the electronic properties of the substituted ring influencing the regiochemistry and rate of the cycloaddition.

Nucleophilic Additions to the -N=C=O Moiety

Reactivity Profiles of the Chloromethyl Group in this compound

The chloromethyl group attached to the benzene (B151609) ring functions as a substituted benzylic halide. This structural feature is known for its susceptibility to nucleophilic substitution reactions, where the chloride ion acts as a good leaving group.

Nucleophilic substitution at a primary benzylic carbon, such as the one in the chloromethyl group, primarily proceeds via the bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.org

The Sₙ2 reaction is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.comlibretexts.org This leads to a pentacoordinate transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new bond forms, the old bond breaks, resulting in an inversion of stereochemical configuration at the carbon center. wikipedia.orglibretexts.org

The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile, leading to second-order kinetics. wikipedia.orgyoutube.com Rate = k[Substrate][Nucleophile]

While a primary benzylic halide strongly favors the Sₙ2 pathway, an alternative unimolecular (Sₙ1) mechanism, which involves the formation of a carbocation intermediate, could be considered. However, for this compound, the Sₙ1 pathway is highly disfavored. The formation of the intermediate benzylic carbocation would be significantly destabilized by the potent electron-withdrawing inductive effects of the ortho-isocyanate group and the para-fluoro substituent. This electronic destabilization increases the activation energy for carbocation formation, making the Sₙ2 mechanism the dominant and almost exclusive pathway for nucleophilic substitution on the chloromethyl group.

The factors influencing the prevalence of the Sₙ2 mechanism for this substrate are summarized below.

| Factor | Observation for the Substrate | Implication |

| Substrate Structure | Primary (1°) benzylic halide | Sterically accessible for backside attack, strongly favors Sₙ2. masterorganicchemistry.com |

| Leaving Group | Chloride (Cl⁻) | Good leaving group, facilitates substitution. |

| Electronic Effects | Strong electron-withdrawing groups (-F, -NCO) on the ring | Destabilize potential carbocation intermediate, disfavoring Sₙ1. |

| Solvent | Polar aprotic solvents (e.g., Acetone, DMF, DMSO) | Generally favor Sₙ2 by solvating the cation but not the nucleophile. |

Radical Pathways and Single-Electron Transfer Processes

There is no specific information available in the reviewed literature concerning the radical pathways or single-electron transfer (SET) processes involving this compound. Research in this area would typically investigate the propensity of the molecule to form radical intermediates and the mechanisms by which it might participate in electron transfer reactions.

Aromatic Ring Functionalization and Ortho/Para/Meta Directing Effects of Substituents in this compound

A detailed analysis of the ortho/para/meta directing effects of the chloromethyl, fluoro, and isocyanato substituents on the benzene ring of this compound is not present in the available scientific literature. Such a study would involve experimental and computational approaches to determine the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Role of Catalysis in Transformations of this compound

Information regarding the role of catalysis in the chemical transformations of this compound is not documented in the surveyed literature. This area of research would explore the use of various catalysts to enhance reaction rates, selectivity, and yield in reactions involving this compound.

Kinetic and Thermodynamic Profiling of Key Reactions of this compound

There is a lack of published data on the kinetic and thermodynamic profiling of key reactions involving this compound. This would entail the experimental determination of reaction rate constants, activation energies, and thermodynamic parameters such as enthalpy and entropy changes for its characteristic reactions.

Derivatization Strategies and Synthetic Utility of 1 Chloromethyl 4 Fluoro 2 Isocyanatobenzene

Accessing Substituted Urea (B33335) and Urethane (B1682113) Libraries via 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene

The isocyanate group (-N=C=O) is a powerful electrophile that readily reacts with nucleophiles containing active hydrogen atoms, such as amines and alcohols. poliuretanos.netresearchgate.net This reactivity is the cornerstone for the synthesis of substituted ureas and urethanes, respectively. The aromatic nature of this compound enhances the reactivity of the isocyanate group compared to aliphatic isocyanates. poliuretanos.netresearchgate.net Furthermore, the electron-withdrawing effects of the fluorine atom and the isocyanate group itself increase the electrophilicity of the carbonyl carbon, promoting rapid reactions. nih.govmdpi.com

The reaction with primary or secondary amines yields N,N'-disubstituted or N,N',N'-trisubstituted ureas. Similarly, reaction with alcohols or phenols in the presence of a catalyst or heat produces the corresponding carbamate (B1207046) esters, commonly known as urethanes. l-i.co.uk These reactions are typically high-yielding and proceed under mild conditions, making them ideal for combinatorial chemistry and the generation of large libraries of compounds for screening purposes in drug discovery and materials science. acs.org The chloromethyl group generally remains intact under these conditions, providing a handle for subsequent diversification.

| Reactant (Nucleophile) | Product Class | General Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Substituted Urea |  |

| Secondary Amine (R₂NH) | Substituted Urea |  |

| Alcohol (R-OH) | Urethane (Carbamate) |  |

| Phenol (Ar-OH) | Urethane (Carbamate) |  |

Exploiting the Chloromethyl Group for Further Functionalization

The chloromethyl group attached to the benzene (B151609) ring is a benzylic halide. quora.com Benzylic halides are particularly susceptible to nucleophilic substitution reactions because the benzene ring stabilizes the transition state in both SN1 (via a resonance-stabilized benzylic carbocation) and SN2 mechanisms. quora.comdoubtnut.com This high reactivity allows for the introduction of a wide variety of functional groups through reaction with diverse nucleophiles.

This functionalization can be performed on the initial molecule or after the isocyanate group has been derivatized, enabling a modular approach to complex molecule synthesis. For instance, treatment with hydroxide (B78521) or alkoxides yields benzyl (B1604629) alcohols and benzyl ethers, respectively. Reaction with thiols or thiolates produces thioethers, while cyanide ions can be used to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. The reaction with sodium azide (B81097) provides a straightforward route to benzylic azides, which are versatile intermediates for click chemistry or for reduction to primary amines.

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | NaOH | Alcohol (-CH₂OH) |

| Alkoxide | NaOR | Ether (-CH₂OR) |

| Thiolate | NaSR | Thioether (-CH₂SR) |

| Azide | NaN₃ | Azide (-CH₂N₃) |

| Cyanide | NaCN | Nitrile (-CH₂CN) |

Regioselective and Chemoselective Transformations Dictated by the Aromatic Substituents

The presence of two distinct reactive centers in this compound raises questions of chemoselectivity. The choice of nucleophile and reaction conditions can dictate which functional group reacts preferentially. The hard, highly reactive carbonyl carbon of the isocyanate is a prime target for hard nucleophiles like amines and alcohols. researchgate.net In contrast, the softer sp³-hybridized carbon of the chloromethyl group is more susceptible to attack by softer nucleophiles in classic SN2 reactions.

Therefore, a primary amine will almost exclusively attack the isocyanate to form a urea at room temperature. To target the chloromethyl group in the presence of an unreacted isocyanate, one might employ softer nucleophiles (e.g., iodide, thiourea) or use protecting group strategies. For example, the isocyanate could be temporarily converted to a less reactive derivative (like a urethane), allowing for selective functionalization of the chloromethyl group, followed by deprotection. Temperature control is also a critical factor; the formation of ureas and urethanes is often rapid at ambient temperatures, while nucleophilic substitution at the benzylic carbon may require heating, allowing for a degree of selectivity.

Regarding electrophilic aromatic substitution on the ring, the existing substituents make further reactions challenging. The isocyanate and fluoro groups are both deactivating, with the isocyanate being a meta-director and fluorine being an ortho, para-director. nih.gov The high degree of substitution and the deactivating nature of the ring make it unlikely to undergo further facile electrophilic substitution.

Synthesis of Polymeric and Macromolecular Architectures Incorporating this compound Fragments

The bifunctional nature of this molecule makes it an excellent monomer or building block for creating advanced polymeric materials.

Polyurethanes with Pendant Functional Groups : The isocyanate group can undergo step-growth polymerization with diols or polyols to form polyurethanes. l-i.co.uknih.govacs.org The resulting polymer will have a reactive chloromethyl group at regular intervals along its backbone. These pendant groups serve as sites for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities to tailor the material's properties (e.g., hydrophilicity, cross-linking density, or bioactive moieties). nih.govnih.gov

Graft Copolymers : The chloromethyl group can be used to initiate "grafting-from" polymerizations, such as Atom Transfer Radical Polymerization (ATRP), to grow polymer chains from the aromatic core. researchgate.net Alternatively, a pre-formed polymer with a nucleophilic end-group can be attached via a "grafting-to" approach through nucleophilic substitution at the chloromethyl site. nih.govresearchgate.net

Functionalized Polystyrenes : By converting the chloromethyl group to a vinyl group, the molecule can be transformed into a functionalized styrene (B11656) monomer. This monomer can then undergo various controlled polymerization techniques to produce well-defined polymers with pendant isocyanate groups. digitellinc.comacs.orgrsc.orgosti.gov These reactive polymers can be used as scaffolds for further derivatization or as components in polymer blends and composites.

Integration of this compound in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs), which combine three or more reactants in a single step, are highly efficient tools for building molecular complexity. rsc.org While isocyanides are more famous in MCRs, isocyanates are also valuable reactants. nih.govrsc.org this compound can serve as the isocyanate component in MCRs to synthesize diverse heterocyclic structures. nih.gov For example, it can react with hydrazines and aldehydes to form triazole-ones or participate in cycloaddition reactions to generate other nitrogen-containing heterocycles. nih.govresearchgate.net

The molecule is also primed for cascade or tandem reactions, where a single synthetic operation triggers a sequence of bond-forming events. rsc.orgnih.govrsc.org A plausible strategy involves an initial reaction at one of the functional groups that sets the stage for a subsequent intramolecular cyclization involving the second group. For instance, a nucleophile with an additional nucleophilic site (e.g., an amino alcohol or an amino thiol) could first react with the isocyanate group. The newly installed hydroxyl or thiol group could then, in a second step, perform an intramolecular nucleophilic attack on the benzylic chloride to form a cyclic ether or thioether, respectively, resulting in the rapid assembly of a complex heterocyclic scaffold. rsc.orgscispace.com

Advanced Analytical and Spectroscopic Characterization Techniques for 1 Chloromethyl 4 Fluoro 2 Isocyanatobenzene and Its Derivatives

High-Resolution Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared, Raman)

Detailed spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Raman spectroscopy are fundamental for the unambiguous identification and structural elucidation of chemical compounds. For 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene, this would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would provide information on the number of different types of protons and their chemical environments. ¹³C NMR would identify the number of non-equivalent carbon atoms. ¹⁹F NMR would be crucial for confirming the presence and environment of the fluorine atom. Coupling patterns would help to establish the connectivity of the atoms within the molecule.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula. Fragmentation patterns observed in the mass spectrum would offer further structural insights.

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the functional groups present, most notably a strong band for the isocyanate (-N=C=O) group, typically in the range of 2250-2280 cm⁻¹, and bands corresponding to the C-Cl and C-F bonds, as well as the aromatic ring.

Raman Spectroscopy : Raman spectroscopy would provide complementary vibrational information to IR spectroscopy. The isocyanate group also gives a strong Raman signal, which could be used for identification and in-situ monitoring.

Despite a thorough search, specific spectral data for this compound could not be located.

Chromatographic Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography, Gas Chromatography, Supercritical Fluid Chromatography)

Chromatographic techniques are essential for the separation of a target compound from impurities and for the assessment of its purity. The choice of method would depend on the compound's properties, such as volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. A suitable method for this compound would involve optimizing the stationary phase (e.g., C18) and mobile phase to achieve good separation from any starting materials or by-products.

Gas Chromatography (GC) : If the compound is sufficiently volatile and thermally stable, GC could be employed for purity analysis. The choice of the column and temperature program would be critical. Due to the reactive nature of the isocyanate group, derivatization might be necessary in some cases.

Supercritical Fluid Chromatography (SFC) : SFC can be an alternative to both HPLC and GC, offering fast separations with lower environmental impact.

No specific chromatographic methods or purity data for this compound were found in the available literature.

In-Situ Reaction Monitoring and Mechanistic Probes

In-situ reaction monitoring techniques are powerful tools for understanding reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms. For reactions involving this compound, techniques such as ReactIR (in-situ FT-IR), Raman spectroscopy, or process mass spectrometry could be employed to follow the consumption of reactants and the formation of products in real-time. This would be particularly useful for studying the reactions of the highly reactive isocyanate group. However, no studies detailing the in-situ monitoring of reactions involving this specific compound have been identified.

X-ray Crystallography and Structural Determination of Solid-State Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline solid. While this compound itself may be a liquid or low-melting solid at room temperature, its solid-state derivatives (for example, ureas or urethanes formed from the reaction of the isocyanate group) could be synthesized and their crystal structures determined. This would confirm the connectivity and provide precise bond lengths and angles, as well as information about intermolecular interactions in the solid state. No crystallographic data for derivatives of this compound were found in the searched databases.

Lack of Specific Research Data for this compound

While general methodologies for computational chemistry, such as quantum chemical studies, reaction mechanism modeling, and spectroscopic property prediction, are well-established, their specific application to this compound has not been extensively reported in publicly available research. The search did not yield specific data tables, detailed electronic structure analyses, reactivity descriptor calculations, modeled reaction mechanisms, predicted spectroscopic data, or ligand-receptor interaction models pertaining to this particular compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline for "Computational and Theoretical Investigations of this compound" at this time. The necessary primary research data to populate the specified sections and subsections are not available in the public domain.

Emerging Research Frontiers and Interdisciplinary Applications of 1 Chloromethyl 4 Fluoro 2 Isocyanatobenzene Chemistry

Development of Novel Chemical Tools and Reagents Utilizing 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene

The unique bifunctional nature of this compound, possessing both a highly reactive isocyanate group and a versatile chloromethyl substituent, positions it as a promising scaffold for the development of novel chemical tools and reagents. The isocyanate moiety allows for facile reaction with a wide range of nucleophiles, including amines, alcohols, and thiols, to form stable urea (B33335), carbamate (B1207046), and thiocarbamate linkages, respectively. This reactivity is fundamental to its potential application in bioconjugation and materials science.

The chloromethyl group, a reactive benzylic halide, can undergo nucleophilic substitution reactions, enabling the introduction of a diverse array of functionalities. This dual reactivity could be harnessed to create sophisticated chemical probes, crosslinkers, and labeling agents. For instance, the isocyanate could be used to attach the molecule to a biomolecule of interest, while the chloromethyl group could serve as a handle for subsequent modifications or for anchoring to a solid support.

Table 1: Potential Chemical Tools Derived from this compound

| Chemical Tool | Potential Application | Key Reactions |

| Heterobifunctional Crosslinkers | Linking two different biomolecules (e.g., protein-protein conjugation). | Isocyanate reaction with an amine on the first biomolecule; Nucleophilic substitution of the chloride on the second biomolecule. |

| Chemical Probes | Attaching fluorescent dyes or affinity tags to target molecules. | Reaction of the isocyanate with a nucleophilic group on the target; the chloromethyl group can be pre-functionalized with the desired tag. |

| Surface Modifying Agents | Functionalizing surfaces for selective protein immobilization or cell adhesion studies. | Anchoring to a surface via either the isocyanate or chloromethyl group, leaving the other functionality exposed for further reaction. |

| Building Blocks for Combinatorial Chemistry | Generating libraries of diverse small molecules for drug discovery. | Sequential or parallel reactions at the two reactive sites with various building blocks. |

Integration with Automated Synthesis and High-Throughput Screening in Discovery Chemistry

The well-defined reactivity of the isocyanate and chloromethyl groups makes this compound an ideal candidate for integration into automated synthesis platforms. Such platforms, which utilize robotic liquid handlers and flow chemistry systems, can rapidly generate large libraries of derivatives from a common scaffold. youtube.com The distinct reactivity of the two functional groups allows for orthogonal chemical transformations, where one group can be reacted selectively in the presence of the other.

For example, an automated platform could be programmed to perform a series of reactions where this compound is first reacted with a library of amines via the isocyanate group. The resulting array of ureas, still possessing the reactive chloromethyl group, could then be subjected to a second round of diversification by reaction with a library of nucleophiles. This approach would exponentially increase the number of unique compounds synthesized.

These compound libraries are highly amenable to high-throughput screening (HTS) in drug discovery and materials science. ewadirect.comfedlab.ru HTS allows for the rapid testing of thousands of compounds for a specific biological activity or material property. The systematic nature of libraries derived from this compound would facilitate the establishment of structure-activity relationships (SAR), providing valuable information for the design of more potent or effective molecules.

Advancements in Sustainable and Environmentally Benign Chemical Processes Utilizing this compound

The synthesis and application of aromatic isocyanates have traditionally relied on hazardous reagents, most notably phosgene (B1210022). acs.orgresearchgate.net A key area of emerging research is the development of greener and more sustainable alternatives. For this compound, this would involve exploring non-phosgene routes for its synthesis. Potential methods could include the carbonylation of the corresponding nitro or amino precursor. nih.gov

Furthermore, the fluorine atom in the molecule brings both opportunities and challenges from a sustainability perspective. While fluorinated compounds are crucial in many modern technologies, concerns exist regarding their persistence in the environment. acs.org Research into the sustainable synthesis of fluorinated aromatics is an active field, with new methods being developed to improve efficiency and reduce environmental impact. agchemigroup.eu

In its applications, the high reactivity of this compound could contribute to more sustainable processes by enabling reactions to proceed under milder conditions, thus reducing energy consumption. The development of catalytic, atom-economical transformations involving this compound would be a significant step towards greener chemical manufacturing.

Challenges and Opportunities in the Synthesis and Application of Complex Aromatic Isocyanates

The synthesis of a multifunctional compound like this compound presents several challenges. The primary difficulty lies in the selective introduction of the isocyanate and chloromethyl groups while preventing unwanted side reactions. The high reactivity of the isocyanate group makes it susceptible to reaction with any nucleophiles present during the synthesis, including the starting materials and intermediates.

Another challenge is the potential for polymerization, a common issue with isocyanates. Careful control of reaction conditions, such as temperature and concentration, is crucial to minimize the formation of polymeric byproducts. The synthesis of the precursor molecules also requires careful planning to ensure the correct regiochemistry of the substituents on the aromatic ring.

Despite these challenges, the successful synthesis of this compound would unlock significant opportunities. Its bifunctional nature would provide access to a wide range of novel molecules and materials that are not easily accessible through other synthetic routes. The presence of the fluorine atom can also impart unique properties, such as increased metabolic stability in drug candidates and altered electronic properties in materials.

Unexplored Reactivity Patterns and Design of New Chemical Transformations for this compound

The juxtaposition of the isocyanate and chloromethyl groups in an ortho-relationship on the aromatic ring could lead to novel and unexplored reactivity patterns. Intramolecular reactions between these two groups or their derivatives could be a fertile ground for the discovery of new chemical transformations.

For example, after the isocyanate group has reacted with a nucleophile to form a urea or carbamate, the newly introduced N-H proton could potentially participate in a cyclization reaction with the adjacent chloromethyl group to form novel heterocyclic structures. The conditions for such a reaction would need to be carefully optimized to favor the intramolecular pathway over intermolecular reactions.

Furthermore, the electronic interplay between the electron-withdrawing fluorine and isocyanate groups and the reactive chloromethyl group could influence the reactivity of the aromatic ring itself in electrophilic or nucleophilic aromatic substitution reactions. A systematic study of the reactivity of this compound under a variety of reaction conditions would likely reveal new and useful chemical transformations. The development of catalytic systems that can selectively activate either the isocyanate or the chloromethyl group in the presence of the other would also be a significant advancement.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(chloromethyl)-4-fluoro-2-isocyanatobenzene, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Start with halogenated benzene derivatives. For example, chloromethylation of 4-fluoro-2-nitrobenzene using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid (e.g., AlCl₃) at 0–5°C .

- Step 2 : Reduce the nitro group to an amine using H₂/Pd-C or SnCl₂/HCl, followed by treatment with phosgene (COCl₂) or triphosgene to introduce the isocyanate group. Ensure anhydrous conditions to avoid hydrolysis .

- Critical Parameters :

- Temperature control during chloromethylation (exothermic reaction).

- Use of inert atmosphere (N₂/Ar) for phosgene reactions to prevent side reactions .

Q. How should researchers safely handle and store this compound, given its reactive functional groups?

- Safety Protocols :

- Handling : Use closed systems or fume hoods with local exhaust ventilation to minimize inhalation of vapors. Wear nitrile gloves, chemical-resistant goggles, and lab coats .

- Storage : Store in amber glass bottles under inert gas (Ar) at –20°C to prevent degradation. Avoid contact with moisture (isocyanate groups hydrolyze to amines) .

- Spill Management : Neutralize spills with 10% sodium bicarbonate solution, followed by adsorption using vermiculite .

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify substituents on the aromatic ring (e.g., chloromethyl at C1, fluorine at C4). Look for characteristic isocyanate peaks (e.g., NCO group at ~125–135 ppm in ¹³C NMR) .

- FT-IR : Confirm NCO stretch at ~2250–2275 cm⁻¹ and C-F stretch at 1100–1250 cm⁻¹ .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) for purity assessment. Monitor for hydrolysis byproducts (e.g., amines) .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence the reactivity of the isocyanate group in cross-coupling reactions?

- Mechanistic Insight :

- The electron-withdrawing fluorine at C4 and chloromethyl at C1 create a polarized ring, increasing the electrophilicity of the isocyanate group.

- Computational studies (DFT) can model charge distribution and predict regioselectivity in reactions with nucleophiles (e.g., amines, alcohols) .

- Experimental Validation : Compare reaction rates with meta- or para-substituted analogs using kinetic profiling .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during functionalization of the isocyanate group?

- Optimization Approaches :

- Solvent Choice : Use dry THF or DCM with molecular sieves to scavenge moisture.

- Catalyst Screening : Employ Lewis acids (e.g., ZnCl₂) to stabilize the isocyanate intermediate .

- Temperature Modulation : Perform reactions at –78°C (dry ice/acetone bath) to suppress thermal degradation .

Q. How can computational chemistry (e.g., MD simulations) predict the compound’s stability under varying pH and temperature conditions?

- Protocol :

- Software : Use Gaussian or ORCA for DFT calculations to assess bond dissociation energies (BDEs) of NCO and C-Cl bonds.

- MD Simulations : Model hydrolysis pathways in aqueous environments (pH 2–12) to identify degradation hotspots .

- Validation : Correlate simulations with accelerated stability testing (40°C/75% RH for 4 weeks) .

Comparative and Methodological Questions

Q. How do alternative purification methods (e.g., column chromatography vs. recrystallization) impact the compound’s final purity and yield?

- Comparison Table :

Q. What are the limitations of GC-MS for analyzing volatile byproducts in reactions involving this compound?

- Critical Analysis :

- Advantages : High sensitivity for low-molecular-weight species (e.g., phosgene residues).

- Limitations : Degradation of isocyanate groups at high inlet temperatures (>250°C). Use cold injection systems or derivatization (e.g., with methanol to form methyl carbamate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.